molecular formula C17H24N2O6 B3459373 Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate

Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate

Cat. No.: B3459373
M. Wt: 352.4 g/mol
InChI Key: RXBCIJQPVCJEFZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate is a chemical compound known for its diverse applications in pharmaceutical and chemical research. It is characterized by the presence of a piperazine ring substituted with a 3,4,5-trimethoxybenzoyl group and an ethyl ester group. This compound is often used as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate
  • 3,4,5-Trimethoxybenzoate of catechin
  • 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide

Uniqueness

Ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

ethyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-5-25-17(21)19-8-6-18(7-9-19)16(20)12-10-13(22-2)15(24-4)14(11-12)23-3/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBCIJQPVCJEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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